3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-phenyl-2-pyrrol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUGRWDGXQIOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874408 | |
| Record name | 3-Phenyl-2-(1-pyrrolyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenyl 2 1h Pyrrol 1 Yl Propanoic Acid
Historical and Contemporary Synthetic Approaches to Analogous Compounds
The synthesis of pyrrole-containing compounds has a rich history, with the Paal-Knorr synthesis and the Hantzsch pyrrole (B145914) synthesis being cornerstone methods. The Paal-Knorr reaction, first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole ring. acs.orgwikipedia.org This method is versatile and can be carried out under mild, weakly acidic conditions. nih.gov The Hantzsch synthesis, also from the late 19th century, utilizes the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to produce substituted pyrroles. wikipedia.orgquimicaorganica.org
Contemporary adaptations of these classical methods often employ microwave irradiation to accelerate reaction times and improve yields. For instance, a microwave-assisted, iodine-catalyzed Paal-Knorr reaction has been developed for the synthesis of N-substituted pyrroles under solventless conditions, offering an efficient and environmentally friendly alternative. nih.gov Similarly, continuous flow chemistry has been applied to the Hantzsch synthesis, allowing for the one-step production of highly substituted pyrrole-3-carboxylic acid derivatives. syrris.com
The synthesis of N-aryl α-amino acids, which are structurally analogous to the target compound, has also been explored. Methods include the use of diaryliodonium salts for the arylation of α-amino acid methyl esters, with the reaction proceeding with good to high yields while maintaining the chiral integrity of the amino acid. usc.edu.auresearchgate.net
Stereoselective and Asymmetric Synthesis of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid
Achieving stereocontrol in the synthesis of this compound is paramount. Various asymmetric strategies have been developed for related compounds, which can be adapted for the target molecule.
Asymmetric Synthesis via Arylation of Cyclopropanol with Pyrrole
A notable method for the asymmetric synthesis of related structures involves the Fe(NO₃)₃-mediated ring-opening arylation of cyclopropanol with pyrrole. This approach allows for the direct arylation of cyclopropanol without pre-functionalization, providing rapid access to chiral intermediates. The reaction is believed to proceed through an oxidative radical ring-opening of the cyclopropanol, followed by cyclization to the pyrrole motif and subsequent aromatization. While not explicitly demonstrated for this compound, this methodology presents a promising route for its asymmetric synthesis.
Chiral Catalyst-Mediated Pathways for Derivatization
Chiral transition metal catalysts, particularly those based on rhodium, have been extensively used in asymmetric synthesis. Rhodium-catalyzed asymmetric addition of arylboronic acids to various unsaturated substrates is a powerful tool for creating chiral carbon-carbon bonds. organic-chemistry.org For example, the rhodium-catalyzed asymmetric arylation of β,γ-unsaturated α-ketoamides has been used to construct nonracemic γ,γ-diarylcarbonyl compounds with high regio- and enantioselectivity. nih.gov Such strategies could potentially be adapted for the enantioselective synthesis of the target propanoic acid derivative.
Chiral Auxiliary Strategies in Synthesis
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. Oxazolidinones , popularized by David A. Evans, are versatile chiral auxiliaries that can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org These auxiliaries have been successfully employed in various stereoselective transformations, including alkylation and aldol reactions, to set the absolute stereochemistry of new stereocenters. researchgate.netsigmaaldrich.com A synthetic route to this compound could involve the attachment of an oxazolidinone auxiliary to a suitable precursor, followed by a diastereoselective alkylation or other bond-forming reaction, and subsequent removal of the auxiliary. A novel cysteine-derived oxazolidinone chiral auxiliary has also been developed, which can be converted to a range of carboxylic acid derivatives under mild conditions. digitellinc.com
Diastereoselective Syntheses of Stereoisomers
Controlling the relative stereochemistry between the C2 and C3 positions of the propanoic acid backbone is crucial. Diastereoselective synthesis of β-branched α-amino acids has been achieved through biocatalytic dynamic kinetic resolution, which establishes two adjacent stereocenters with high stereoselectivity in a single step. nih.govchemrxiv.org Another approach involves the diastereo- and enantioselective addition of substituted α-nitroesters to imines, catalyzed by a chiral proton catalyst, to produce syn-α,β-diamino acids with high diastereoselectivity (>20:1 dr). acs.orgnih.gov Furthermore, the stereoselective synthesis of β-substituted α,β-diamino acids from β-hydroxy amino acids provides another route to control the stereochemistry of adjacent chiral centers. uq.edu.au These methods highlight the potential for achieving high diastereoselectivity in the synthesis of the target compound.
Exploration of Novel Synthetic Routes and Conditions for this compound
Modern synthetic chemistry is continually exploring novel reaction conditions and technologies to improve efficiency, sustainability, and access to complex molecules.
Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation has been successfully applied to classical reactions like the Paal-Knorr synthesis to dramatically reduce reaction times and often improve yields. nih.govbeilstein-journals.org The synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and various amines has been achieved in excellent yields within minutes using microwave heating in the presence of a catalytic amount of iodine. nih.gov
Continuous Flow Chemistry: Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. The continuous flow synthesis of N-substituted pyrroles has been demonstrated using the Clauson-Kaas reaction, providing a rapid and efficient method for their production. acs.org Furthermore, a one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids has been developed, showcasing the power of this technology for the efficient synthesis of complex heterocyclic compounds. syrris.com
These novel synthetic methodologies offer promising avenues for the efficient and controlled synthesis of this compound and its derivatives, paving the way for further exploration of their chemical and biological properties.
One-Pot Reaction Strategies and Cascade Processes
Modern synthetic chemistry emphasizes the efficiency of one-pot reactions and cascade processes to minimize waste and improve yields. Both the N-alkylation and Paal-Knorr routes to this compound can be adapted to such strategies.
For the N-alkylation approach, a one-pot procedure could involve the in-situ generation of the 2-halo-3-phenylpropanoic acid ester from the corresponding α-hydroxy ester, followed by the addition of pyrrole and a base. This would eliminate the need to isolate the potentially unstable halo-ester intermediate.
Cascade reactions are also conceivable, particularly in the synthesis of pyrrole derivatives. researchgate.netljmu.ac.uknih.govorganic-chemistry.orgscbt.com For instance, a cascade reaction could be designed starting from simpler precursors that, under the influence of a suitable catalyst, undergo a series of transformations including C-C and C-N bond formations to yield the final product in a single operation.
| Reaction Type | Starting Materials | Reagents/Catalysts | Potential Advantages |
| One-Pot N-Alkylation | 3-phenyl-2-hydroxypropanoic acid ester, Pyrrole | Halogenating agent (e.g., SOCl₂), Base (e.g., NaH) | Avoids isolation of sensitive intermediates, reduces workup steps. |
| Cascade Pyrrole Synthesis | Simpler acyclic precursors | Transition metal catalyst (e.g., Pd, Au) | High atom economy, increased molecular complexity in a single step. ljmu.ac.uk |
Green Chemistry Principles and Sustainable Synthesis
The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact. The synthesis of this compound can be designed to be more sustainable by considering several factors.
In the context of the Paal-Knorr synthesis, greener alternatives to traditional acid catalysts have been explored, including the use of solid acids like montmorillonite clay or even fruit juice as a catalyst. escholarship.org Solvent-free conditions, often facilitated by microwave irradiation or mechanical grinding (mechanochemistry), can also significantly reduce the environmental footprint of the reaction. researcher.lifeyoutube.comrsc.org
For the N-alkylation route, the choice of solvent is critical. The use of ionic liquids has been shown to promote regioselective N-alkylation of pyrrole, and these solvents can often be recycled. organic-chemistry.org Furthermore, developing catalytic N-alkylation methods that avoid the use of stoichiometric amounts of strong bases would be a significant green advancement. The synthesis of N-substituted glycine derivatives in water serves as a model for green amino acid chemistry. nih.govacs.orgresearchgate.net
| Green Chemistry Principle | Application in Synthesis of this compound | Examples |
| Use of Renewable Feedstocks | Starting from bio-derived 2-amino-3-phenylpropanoic acid (phenylalanine). | Biosynthesis of starting materials. |
| Atom Economy | Designing cascade reactions that incorporate most of the atoms from the reactants into the final product. | Gold-catalyzed cascade synthesis of pyrroles. nih.gov |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or employing solvent-free conditions. | Paal-Knorr synthesis in water. acs.org |
| Catalysis | Using recyclable heterogeneous catalysts or biocatalysts. | Clay-catalyzed Paal-Knorr reaction. escholarship.org |
Reaction Mechanism Elucidation for this compound Formation
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving the efficiency of the synthesis.
Detailed Mechanistic Studies of Key Synthetic Steps
N-Alkylation of Pyrrole: The mechanism of N-alkylation of pyrrole with a 2-halo-3-phenylpropanoic acid derivative proceeds via a standard SN2 pathway. The reaction is initiated by the deprotonation of pyrrole by a base to form the pyrrolide anion. This highly nucleophilic anion then attacks the electrophilic α-carbon of the 2-halo-3-phenylpropanoic acid derivative, displacing the halide and forming the new C-N bond. The stereochemistry at the α-carbon is inverted during this process.
Paal-Knorr Pyrrole Synthesis: The mechanism of the Paal-Knorr synthesis has been the subject of detailed investigation, including computational studies. acs.orgnih.gov The reaction between a 1,4-dicarbonyl compound and a primary amine, such as 2-amino-3-phenylpropanoic acid, is believed to proceed through the formation of a hemiaminal intermediate. This is followed by a rate-determining intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring. acs.orgresearchgate.net An alternative pathway involving the initial formation of an enamine has also been considered, but computational evidence tends to favor the hemiaminal pathway. nih.gov
Transition State Analysis and Energy Profiles
While specific transition state analysis and energy profiles for the synthesis of this compound are not available, insights can be drawn from studies of similar reactions.
For the SN2 N-alkylation of pyrrole, the transition state would involve a trigonal bipyramidal geometry at the α-carbon, with the nucleophilic nitrogen of the pyrrolide and the leaving halide group occupying the axial positions. The energy profile would show a single energy barrier corresponding to this transition state.
In the Paal-Knorr synthesis, computational studies on the reaction of 1,4-dicarbonyls with amines have elucidated the energy profiles of the proposed mechanisms. nih.govacs.org These studies indicate that the cyclization of the hemiaminal intermediate is the step with the highest activation energy, thus being the rate-determining step. The presence of water or other protic species can play a crucial role in lowering the energy barriers of the proton transfer steps involved in the dehydration process through hydrogen bonding. nih.gov
| Reaction Step | Key Mechanistic Feature | Expected Transition State Characteristics |
| N-Alkylation (SN2) | Backside attack of the pyrrolide anion. | Trigonal bipyramidal geometry at the α-carbon. |
| Paal-Knorr (Hemiaminal Cyclization) | Intramolecular nucleophilic attack of the nitrogen on a carbonyl group. | A cyclic transition state involving the formation of the C-N bond. |
| Paal-Knorr (Dehydration) | Elimination of water molecules to form the aromatic ring. | Transition states stabilized by explicit water molecules or acid/base catalysts. |
Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 2 1h Pyrrol 1 Yl Propanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid, ¹H and ¹³C NMR are fundamental in confirming the molecular skeleton and are crucial for determining its stereochemistry.
In a typical ¹H NMR spectrum, the protons of the pyrrole (B145914) ring exhibit characteristic shifts, as do the protons of the phenyl group. The methine proton (CH) alpha to the carboxylic acid and the methylene (B1212753) protons (CH₂) of the propanoic acid backbone provide key structural information. The chemical shift and multiplicity of the methin proton are particularly important for stereochemical assignment when the compound is chiral.
While specific peak assignments and coupling constants for this compound are not extensively detailed in publicly available literature, general principles of NMR analysis can be applied. For instance, the diastereotopic protons of the CH₂ group in the chiral molecule would be expected to show distinct chemical shifts and a geminal coupling, further split by the adjacent methine proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (OH) | 10.0 - 12.0 | Singlet (broad) |
| Phenyl (Ar-H) | 7.2 - 7.4 | Multiplet |
| Pyrrole (α-H) | 6.6 - 6.8 | Triplet |
| Pyrrole (β-H) | 6.0 - 6.2 | Triplet |
| Methine (CH) | 4.8 - 5.2 | Triplet or Doublet of Doublets |
| Methylene (CH₂) | 3.0 - 3.5 | Multiplet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish the spatial arrangement of its atoms.
Although a specific crystal structure for this compound is not readily found in open-access databases, the technique would reveal critical information. This includes bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, analysis of the diffraction data using anomalous dispersion effects can be used to determine the absolute configuration of a single enantiomer, for example, distinguishing between the (R) and (S) forms. nih.gov The solid-state packing would also reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which can influence the physical properties of the compound.
Advanced Mass Spectrometry Techniques for Structural Confirmation and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound, with a molecular formula of C₁₃H₁₃NO₂ nih.govclearsynth.comscbt.comsigmaaldrich.com, the expected exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS). This provides strong evidence for the elemental composition of the molecule.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation pattern observed in the mass spectrum can be analyzed to deduce structural motifs. For example, characteristic losses, such as the loss of the carboxylic acid group (COOH) or the phenylmethyl (benzyl) group, would be expected.
Isotopic labeling studies, where atoms like ¹³C or ¹⁵N are incorporated into the molecule, can be used in conjunction with mass spectrometry to trace metabolic pathways or to aid in the assignment of spectroscopic signals. While no specific isotopic labeling studies for this compound are reported, this technique remains a valuable tool for more in-depth biochemical investigations.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 216.0968 | Protonated molecule |
| [M+Na]⁺ | 238.0787 | Sodium adduct |
| [M-H]⁻ | 214.0822 | Deprotonated molecule |
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Conformation
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and can also offer insights into molecular conformation.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp, strong band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 2850-3100 cm⁻¹. The C-N stretching and various bending vibrations of the pyrrole and phenyl rings would be found in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the phenyl and pyrrole rings are often strong in the Raman spectrum. While a specific Raman spectrum for this compound is not available, studies on related molecules like 3-phenylpropionic acid show characteristic ring breathing modes. psu.edu
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Aromatic/Aliphatic | C-H stretch | 2850 - 3100 |
| Phenyl Ring | C=C stretch | ~1600, ~1450 |
| Pyrrole Ring | C-N stretch | 1300 - 1400 |
Computational and Theoretical Investigations of 3 Phenyl 2 1h Pyrrol 1 Yl Propanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, offering predictions of its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Were DFT studies to be performed on 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid, they would typically involve the use of a functional, such as B3LYP, paired with a basis set like 6-31G(d,p).
Such studies would yield crucial information about the molecule's ground state properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Other properties that would be elucidated include the distribution of electron density, the molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |
Note: The data in this table is illustrative and not based on published research.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for certain properties.
For this compound, high-accuracy ab initio calculations would be valuable for benchmarking the results from DFT methods and for obtaining highly reliable values for properties like bond dissociation energies, reaction enthalpies, and activation barriers for potential chemical transformations. These calculations are particularly useful for smaller, representative fragments of the molecule to manage computational cost while still gaining deep electronic insights.
Molecular Modeling and Conformational Analysis
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Molecular modeling techniques are employed to explore these aspects.
Molecular Dynamics Simulations of Conformational Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between atoms using a force field.
By integrating Newton's laws of motion, the simulation tracks the trajectory of each atom, providing a dynamic picture of the molecule's conformational behavior. This would reveal how the phenyl and pyrrole (B145914) rings move relative to each other, the flexibility of the propanoic acid chain, and the influence of the solvent on the molecule's shape. Such simulations are invaluable for understanding how the molecule might interact with biological targets or other molecules in a solution.
Exploration of Conformational Landscapes and Energy Minima
The conformational landscape of a molecule describes all its possible three-dimensional arrangements and their corresponding potential energies. For this compound, this landscape would be influenced by the rotation around several single bonds, particularly the C-C bond connecting the phenyl group and the chiral center, and the C-N bond linking the pyrrole ring.
Computational methods can be used to systematically or stochastically explore this landscape to identify the low-energy conformations, or energy minima. These stable conformations represent the most likely shapes the molecule will adopt. Understanding these preferred geometries is crucial for predicting its biological activity and physical properties.
Table 2: Illustrative Torsional Angles for Key Conformations of this compound
| Conformation | Dihedral Angle 1 (Cα-Cβ-Cγ-Cδ) | Dihedral Angle 2 (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |
| Global Minimum | 175° | 85° | 0.0 |
| Local Minimum 1 | -65° | 90° | 1.2 |
| Local Minimum 2 | 60° | -88° | 1.5 |
Note: The data in this table is for illustrative purposes to demonstrate the type of information gained from conformational analysis and is not from published experimental or computational work.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial aspect of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate the computational model and aid in the interpretation of experimental spectra.
For this compound, quantum chemical calculations could predict various spectroscopic parameters. For instance, the calculation of vibrational frequencies would allow for the theoretical prediction of the infrared (IR) and Raman spectra. This can help in assigning the peaks in an experimental spectrum to specific molecular vibrations.
Similarly, the calculation of nuclear magnetic shielding tensors can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. Comparing these predicted shifts with experimental NMR data is a powerful way to confirm the molecule's structure and the accuracy of the computational model.
Computational Studies on Reaction Pathways and Energetics in Synthesis
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms and energetics involved in the synthesis of heterocyclic compounds like this compound. While specific computational studies detailing the synthesis of this exact molecule are not extensively available in public literature, the principles can be thoroughly illustrated by examining theoretical investigations into analogous and related synthetic transformations. These studies provide critical insights into transition states, reaction intermediates, and the thermodynamic and kinetic factors that govern the formation of the pyrrole ring and its subsequent functionalization.
A plausible and commonly employed synthetic route to this compound involves the conjugate addition, specifically a Michael-type addition, of pyrrole to a derivative of cinnamic acid. Computational models are invaluable for dissecting such reactions. They allow for the mapping of the potential energy surface, identifying the most favorable reaction pathways, and predicting the stereoselectivity of the products. For instance, theoretical calculations can compare the energy barriers for the N-alkylation versus C-alkylation of the pyrrole ring, explaining the regioselectivity often observed in these reactions.
In broader studies of pyrrole derivative synthesis, DFT calculations have been successfully used to explore multi-component reactions. For example, in the synthesis of substituted 1H-pyrrol-3-ol compounds, DFT-B3LYP calculations were employed to understand the molecular stability of the products and the tautomeric equilibrium between 3H-pyrrol-3-one intermediates and the final aromatized 1H-pyrrol-3-ol rings. These studies often calculate the Gibbs free energy (ΔG°) for key reaction steps, providing a quantitative measure of the spontaneity and energetic favorability of the proposed mechanism.
Furthermore, computational investigations into the pyrolysis of pyrrole itself showcase the ability of these methods to model bond-breaking and bond-forming processes under various conditions. Such studies determine the activation energies for different decomposition pathways, which is analogous to determining the energy requirements for synthetic steps. These theoretical models can elucidate the influence of catalysts, solvents, and substituent groups on the reaction energetics. For instance, a computational study on a copper(I)-catalyzed reaction demonstrated that the presence of a TMEDA ligand significantly altered the energy barrier for a critical step, highlighting the predictive power of these theoretical approaches in catalyst and ligand design for optimizing synthetic protocols.
The data generated from these computational studies are crucial for chemists to rationalize experimental outcomes and to design more efficient and selective synthetic strategies. By calculating the relative energies of reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction can be constructed.
Table 1: Representative Energetic Data from a Hypothetical DFT Study on a Key Synthetic Step
This interactive table illustrates the type of energetic data that would be generated in a computational study of a key reaction step, such as the Michael addition of pyrrole to a cinnamic acid derivative. The values are hypothetical and for illustrative purposes only, but they represent the typical outputs of such an investigation.
| Parameter | Pathway A (N-Alkylation) | Pathway B (C-Alkylation) | Unit |
| Activation Energy (Ea) | 15.2 | 21.5 | kcal/mol |
| Enthalpy of Reaction (ΔH) | -5.8 | -3.1 | kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -4.5 | -1.9 | kcal/mol |
| Transition State Imaginary Frequency | -350 | -410 | cm⁻¹ |
This representative data suggests that Pathway A, leading to the N-alkylated product (the precursor to the title compound), is both kinetically and thermodynamically more favorable than C-alkylation under the hypothetical conditions modeled. The activation energy is lower, indicating a faster reaction rate, and the negative Gibbs free energy is larger in magnitude, indicating a more spontaneous process. The imaginary frequency corresponds to the vibrational mode of the transition state structure along the reaction coordinate.
Ultimately, these computational and theoretical investigations provide a molecular-level understanding that is often inaccessible through experimental methods alone. They are an indispensable part of modern synthetic chemistry, enabling the prediction and optimization of reaction pathways for compounds like this compound.
Derivatives and Analogues of 3 Phenyl 2 1h Pyrrol 1 Yl Propanoic Acid: Synthesis and Characterization
Synthesis of Substituted 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid Derivatives
The synthesis of substituted derivatives of this compound involves multi-step sequences that allow for the introduction of various functional groups onto the core structure. A common strategy involves the initial construction of a substituted pyrrole (B145914) ring, which is then N-alkylated with a suitable propanoate precursor.
For instance, derivatives can be prepared from substituted chalcones or related α,β-unsaturated carbonyl compounds which react with reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) to form the pyrrole ring. Subsequent N-alkylation furnishes the desired propanoic acid structure. Another versatile approach involves the synthesis of 2-(2-oxo-2-arylethyl)malononitriles, which serve as precursors to a variety of 5-aryl-1H-pyrrole derivatives. nih.gov These intermediates can then be further modified.
An example is the synthesis of 3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid, which introduces both a methyl and an ethoxycarbonyl group onto the pyrrole ring, demonstrating the potential for polysubstitution. sigmaaldrich.com Similarly, substitution can be directed to the nitrogen of the pyrrole ring, as seen in 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, which alters the electronic properties of the heterocyclic system. dnu.dp.ua
Table 1: Examples of Substituted this compound Derivatives and Related Compounds
| Compound Name | Key Substituents | CAS Number | Molecular Formula | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid | 2-methyl, 3-ethoxycarbonyl on pyrrole | 396123-27-6 | C₁₇H₁₉NO₄ | 131-133 | sigmaaldrich.com |
| 3-(1-(4-Methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid | N-(4-methylphenyl) on pyrrole | Not Available | C₂₀H₁₉NO₂ | Not Available | dnu.dp.ua |
Functionalization Strategies for the Pyrrole Ring and its Impact on Properties
N-Functionalization: The pyrrole nitrogen is readily deprotonated by a strong base, and the resulting pyrrolide anion can be alkylated or acylated. wikipedia.org This strategy is fundamental for attaching the propanoic acid side chain itself but can also be used to introduce other substituents if the pyrrole synthesis precedes N-alkylation. The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids showcases how N-alkylation with various alkyl halides can be achieved to introduce diverse functional moieties. researchgate.netuq.edu.au This derivatization is explored for tuning the properties of polymers derived from these monomers. researchgate.netuq.edu.au
C-Functionalization: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C2 or C5 positions of the pyrrole ring due to the ring's electron-rich nature. wikipedia.org However, by using protecting groups on the nitrogen, such as the triisopropylsilyl (TIPS) group, substitution can be directed to the C3 position. acs.org A notable functionalization strategy involves introducing a cyano group at the C3 position and a thioether linkage at the C2 position of a 5-phenyl-1H-pyrrole core. nih.gov These modifications have been shown to impart significant insecticidal activity to the resulting compounds, demonstrating a clear link between pyrrole functionalization and biological properties. nih.gov For example, 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic acid and its derivatives were synthesized and tested for toxicological effects. nih.gov
Modifications of the Phenyl Group and Carboxylic Acid Moiety
Beyond the pyrrole ring, the peripheral phenyl group and the carboxylic acid function provide additional sites for modification, leading to a vast library of analogues with fine-tuned characteristics.
Phenyl Group Modification: The phenyl group can be substituted with various electron-donating or electron-withdrawing groups. These substitutions are typically incorporated from the start of the synthesis, for example, by using a substituted benzaldehyde (B42025) or acetophenone (B1666503) in the initial pyrrole-forming reaction. A study on insecticidal pyrrole derivatives synthesized a range of analogues with different substituents on the 5-phenyl ring, including 4-chloro and 4-methoxy groups. nih.gov These modifications can influence the electronic distribution throughout the molecule and affect intermolecular interactions, such as crystal packing. rsc.org
Carboxylic Acid Modification: The carboxylic acid group is one of the most versatile functional handles. It can be readily converted into a variety of derivatives, including esters, amides, and hydrazides. For example, the synthesis of methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate was achieved by esterification of the corresponding carboxylic acid. nih.gov Further reaction with hydrazine (B178648) hydrate (B1144303) converts the ester into the corresponding acetohydrazide derivative, 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide. nih.gov These transformations alter the molecule's polarity, hydrogen bonding capability, and chemical reactivity, which can have profound effects on its biological activity and pharmacokinetic profile.
Table 2: Examples of Phenyl and Carboxylic Acid Modifications on a 5-Aryl-3-cyano-1H-pyrrol-2-yl Core
| Base Compound | Modification | Resulting Compound | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic acid | Esterification (Methanol) | Methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate | 85 | 85-87 | nih.gov |
| 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic acid | Hydrazide formation | 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide | 92 | 176-178 | nih.gov |
Stereochemical Implications in Derivative Synthesis and Structural Diversity
A critical structural feature of this compound is the chiral carbon atom at the C2 position of the propanoic acid chain (the α-carbon). The presence of this stereocenter means the compound can exist as a pair of enantiomers: the (S)- and (R)-forms. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions with other chiral molecules, such as enzymes and receptors.
The synthesis of these derivatives without chiral control typically results in a racemic mixture, which is an equal mixture of both enantiomers. To obtain a single enantiomer, two primary strategies are employed:
Chiral Resolution: This involves separating the enantiomers from a racemic mixture. This can be accomplished by reacting the racemic acid with a chiral resolving agent (a pure enantiomer of another chiral compound) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. After separation, the pure enantiomer of the desired acid is recovered.
Asymmetric Synthesis: This approach aims to create the desired enantiomer selectively from the beginning. This often involves using chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the reacting molecule to guide the reaction towards the formation of one specific stereoisomer. thieme-connect.de Another powerful method is the use of chiral catalysts, which can direct a reaction to produce an excess of one enantiomer. While specific examples for the asymmetric synthesis of this compound are not detailed in the surveyed literature, the principles are well-established in the synthesis of α-amino acids and their analogues. nih.govacs.org
The ability to synthesize stereochemically pure derivatives is crucial, as the three-dimensional arrangement of the pyrrole, phenyl, and carboxyl groups can dictate the molecule's interaction with biological targets. For example, in related peptide analogues, changing the stereochemistry at a single carbon atom can switch a compound from being an agonist to an antagonist or can significantly alter its binding affinity for different receptors. nih.gov Therefore, controlling the stereochemistry at the C2 position is a key factor in generating structural diversity and developing derivatives with specific, optimized functions.
Mechanistic Investigations of Chemical and Biological Interactions of 3 Phenyl 2 1h Pyrrol 1 Yl Propanoic Acid
Exploration of Biological Effects: Case Study on Garlic Greening
The phenomenon of greening in garlic (Allium sativum), particularly prominent when processed into products like puree or the traditional Chinese "Laba garlic," is a complex biochemical process. The discoloration is understood to be the result of a multi-step reaction. The process begins with the enzymatic action of alliinase on sulfur-containing precursor molecules, such as S-(1-propenyl)-L-cysteine sulfoxide (B87167) (1-PeCSO), upon crushing or processing the garlic. This reaction produces thiosulfinates. nih.gov These highly reactive thiosulfinates then react with various amino compounds (like amino acids) to form pigment precursors, which are identified as pyrrolyl amino acids. nih.gov
The core structure involved in pigment formation is the 2-(1H-pyrrolyl) carboxylic acid moiety. nih.gov These precursors subsequently react to form blue and yellow pigments, which combine to create the characteristic green hue. nih.gov The side chain attached to the pyrrole (B145914) ring plays a critical role in the greening effect. nih.gov
While direct experimental studies on the specific involvement of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid in garlic greening are not extensively documented in current literature, its structural features suggest it could act as a pigment precursor. It is a derivative of a 2-(1H-pyrrolyl) carboxylic acid, possessing a phenylpropanoic acid side chain. Research on a series of 1-alkyl-pyrroles has demonstrated that these compounds can indeed induce greening in garlic cloves. nih.gov This suggests that N-substituted pyrroles are a key class of precursors.
The nature of the side chain (the 'R' group) significantly influences the extent of greening. Studies on various 1-alkyl-pyrroles have shown that the size of the side chain is a determining factor in the compound's contribution to color formation. nih.gov This establishes a clear link between the chemical structure of the pyrrole derivative and its biological effect in this specific plant-based system.
Role in Enzyme Inhibition or Activation Studies (Academic Perspective)
From an academic standpoint, the structure of this compound suggests potential for interaction with enzymes, a common characteristic of arylpropionic acids. orientjchem.org While no studies have been published on the direct enzyme inhibition or activation by this specific compound, research on structurally related molecules provides insight into potential activities.
For instance, a study on various 3-(1-aryl-1H-indol-5-yl)propanoic acids, which share the propanoic acid and an aromatic heterocyclic system, identified potent inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.gov Optimization of the substituents on the aromatic rings led to the discovery of compounds with significant inhibitory activity in both enzyme and cell-based assays. nih.gov
Another study on phenyl-substituted aminomethylene-bisphosphonates demonstrated effective inhibition of human δ1-pyrroline-5-carboxylate (P5C) reductase, an enzyme implicated in cancer cell proliferation. nih.gov This highlights that phenyl-substituted heterocyclic compounds can be designed to interact specifically with enzyme active sites.
These examples with related structures suggest that this compound could theoretically be investigated as an inhibitor for various enzymes, though experimental data is required for validation.
Interactions with Model Biological Systems (e.g., cell-free assays, plant physiology studies)
There is limited information available from studies using this compound in specific model biological systems. However, research on analogous compounds provides a framework for potential interactions.
In a study focused on plant physiology, a related thiazole (B1198619) derivative, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, was found to promote the growth of rapeseed, leading to an increase in both seed yield and oil content. nih.gov This demonstrates that compounds with a phenyl-amino-propanoic acid scaffold can have tangible effects on plant biological systems.
The table below shows the effect of this related thiazole compound on rapeseed yield and biochemical content. nih.gov
| Concentration of Thiazole Derivative | Yield ( kg/ha ) | Oil Content ( kg/t ) | Protein Content (mg/100g) |
| Control (Water) | 1150 | 325 | 15.9 |
| 25 mg/L | 1240 | 328 | 21.4 |
| 50 mg/L | 1310 | 331 | 25.6 |
| 75 mg/L | 1350 | 334 | 31.2 |
Data adapted from a study on a structurally related thiazole compound, not this compound. nih.gov
Cell-free assays involving related pyrrole derivatives have primarily focused on enzyme inhibition, such as the aforementioned inhibition of cPLA2α. nih.gov These assays are crucial for determining direct molecular interactions without the complexity of a cellular environment.
Structure-Activity Relationship (SAR) Studies for Chemical or Biological Effects
While no dedicated Structure-Activity Relationship (SAR) studies for this compound have been published, principles can be derived from research on related compound series.
In silico modeling has not been specifically reported for this compound. However, computational approaches are frequently used for related structures. For example, molecular docking studies have been performed on other novel pyrrole derivatives to predict their binding modes with targets like the H+/K+-ATPase. Such studies for this compound could elucidate potential interactions with enzyme active sites, guided by the propanoic acid and the lipophilic phenyl and pyrrole rings.
Experimental SAR data from related compounds offer valuable insights. In the context of garlic greening, studies on a series of 1-alkyl-pyrroles established a clear SAR trend. It was found that pyrrole derivatives with smaller side chains (R-groups) made a larger contribution to the greening phenomenon. nih.gov This suggests that steric bulk on the pyrrole nitrogen can influence the molecule's ability to participate in the pigment-forming reactions.
The table below summarizes the relationship between the side chain of 1-alkyl-pyrroles and their antioxidant activity, which is related to their reactivity in processes like greening. nih.gov
| Compound (1-R-pyrrole) | R-Group | Antioxidative Activity (DPPH˙ Scavenging) | Antioxidative Activity (ABTS˙ Scavenging) |
| P-Gly | -CH₂COOH | High | High |
| P-Ala | -CH(CH₃)COOH | Moderate | High |
| P-Val | -CH(CH(CH₃)₂)COOH | Low | Moderate |
| P-Leu | -CH(CH₂CH(CH₃)₂)COOH | Low | Low |
| P-Ile | -CH(CH(CH₃)CH₂CH₃)COOH | Low | Low |
Data adapted from Wang et al. (2009), showing a decrease in activity with increasing side chain size. nih.gov
Based on this trend, the relatively bulky phenylpropyl side chain of This compound might result in a moderate to low contribution to garlic greening compared to derivatives with smaller, less sterically hindered side chains. However, this remains a hypothesis pending direct experimental testing of the compound.
Future Directions and Emerging Research Avenues for 3 Phenyl 2 1h Pyrrol 1 Yl Propanoic Acid
Potential as a Key Synthetic Intermediate in Complex Molecule Synthesis
The pyrrole (B145914) nucleus is a cornerstone in a vast array of biologically active natural products and synthetic pharmaceuticals. scispace.com Molecules containing the pyrrole scaffold are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.net Given this precedent, 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid represents a promising and versatile building block for the synthesis of more intricate and potentially therapeutic molecules.
The strategic placement of its functional groups—the carboxylic acid, the phenyl ring, and the reactive pyrrole core—offers multiple points for chemical modification. This trifecta of reactivity could be exploited to construct diverse molecular architectures. For instance, the carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, serving as a handle to link the molecule to other pharmacophores or to modulate its pharmacokinetic properties. The phenyl and pyrrole rings can undergo various substitution reactions, allowing for the fine-tuning of the molecule's electronic and steric properties to optimize biological activity. mdpi.com
Future research could focus on utilizing this compound in the synthesis of novel analogues of existing drugs or as a foundational scaffold for the discovery of new bioactive compounds. The exploration of its utility in diversity-oriented synthesis could lead to the generation of libraries of complex molecules for high-throughput screening.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Resulting Structures |
| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |
| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Derivatives |
| Pyrrole Ring | Acylation, Halogenation, Vilsmeier-Haack | Functionalized Pyrrole Cores |
Advanced Catalyst Design Utilizing this compound Scaffolds
The field of catalysis continually seeks novel molecular frameworks to serve as ligands for transition metals or as organocatalysts. The structure of this compound contains key features that are desirable in catalyst design. The nitrogen atom of the pyrrole ring and the oxygen atoms of the carboxylic acid can act as coordination sites for metal centers. This chelation potential could be harnessed to develop new catalysts for a variety of organic transformations.
Furthermore, the chiral center at the alpha-carbon of the propanoic acid moiety suggests that enantiomerically pure forms of this compound could be employed in asymmetric catalysis. The development of chiral ligands is paramount for the synthesis of single-enantiomer drugs, where the stereochemistry of the molecule dictates its therapeutic effect. Future research could involve the synthesis of coordination complexes of this compound with various transition metals and the evaluation of their catalytic activity and stereoselectivity in reactions such as hydrogenations, cross-couplings, and cycloadditions.
Exploration in Materials Science or Supramolecular Chemistry Applications
The convergence of the aromatic pyrrole and phenyl rings with the hydrogen-bonding capability of the carboxylic acid group makes this compound an intriguing candidate for applications in materials science and supramolecular chemistry. Pyrrole-containing polymers are well-known for their conductive properties, and this molecule could serve as a monomer or a functional dopant in the creation of novel conductive polymers with tailored electronic properties. researchgate.net
In the realm of supramolecular chemistry, the carboxylic acid group is a classic functional group for the formation of predictable and robust hydrogen-bonding networks. This could enable the self-assembly of this compound into well-defined supramolecular architectures such as liquid crystals, gels, or porous organic frameworks. The phenyl and pyrrole rings can participate in π-π stacking interactions, further directing the self-assembly process. The potential for creating functional materials with interesting optical, electronic, or host-guest properties warrants significant investigation.
Integration with Computational Design for Targeted Chemical or Biological Properties
Computational chemistry provides a powerful toolset for the in-silico design and prediction of molecular properties. The structural simplicity of this compound makes it an ideal candidate for computational modeling to explore its conformational landscape, electronic structure, and potential interactions with biological targets or other molecules.
Future research in this area could involve:
Molecular Docking Studies: Virtually screening this compound and its virtual derivatives against the active sites of various enzymes or receptors to predict potential biological activities.
Quantum Mechanical Calculations: Determining the molecule's frontier molecular orbitals (HOMO-LUMO) to predict its reactivity and electronic properties, which is crucial for designing new materials.
Molecular Dynamics Simulations: Simulating the behavior of this molecule in different environments to understand its self-assembly tendencies or its interactions with biological membranes.
These computational approaches can guide synthetic efforts by prioritizing derivatives with the highest predicted activity or desired properties, thereby accelerating the discovery and development process.
Table 2: Key Molecular Descriptors for Computational Analysis
| Property | Relevance |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. |
| HOMO-LUMO Energy Gap | Relates to electronic excitability and reactivity. |
| Torsional Angles | Determines the preferred 3D conformation of the molecule. |
| LogP | Predicts the lipophilicity and potential bioavailability. |
Q & A
Q. What are the common synthetic routes for 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid, and what factors influence yield optimization?
Methodological Answer: The synthesis typically involves coupling a pyrrole moiety to a phenylpropanoic acid backbone. A plausible route includes:
Pyrrole Ring Formation : Using Knorr pyrrole synthesis or Paal-Knorr cyclization to generate the 1H-pyrrole derivative.
Coupling Reactions : Employing Suzuki-Miyaura cross-coupling to attach the phenyl group to the pyrrole ring.
Carboxylic Acid Functionalization : Introducing the propanoic acid group via nucleophilic substitution or ester hydrolysis.
Q. Key Factors Affecting Yield :
- Reaction temperature and solvent polarity (e.g., DMF enhances coupling efficiency).
- Catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling).
- Protection/deprotection strategies for reactive groups (e.g., tert-butyl esters for acid stability).
Q. Table 1: Example Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrole Formation | NH₄OAc, Ac₂O, 120°C | 65–75 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 50–60 | |
| Ester Hydrolysis | NaOH, EtOH/H₂O | >90 |
Q. How can the crystal structure of this compound be determined, and what challenges arise due to its molecular conformation?
Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard . Challenges include:
- Conformational Flexibility : The pyrrole and phenyl rings may adopt non-planar arrangements, complicating electron density mapping.
- Hydrogen Bonding : Intramolecular interactions (e.g., N–H···O) create complex packing motifs, requiring high-resolution data (θ > 25°) for accurate resolution .
Q. Recommendations :
- Use synchrotron radiation for high-intensity data collection.
- Apply twin refinement protocols if twinning is observed (common in flexible molecules).
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies pyrrole proton environments (δ 6.5–7.2 ppm) and phenyl group multiplicity.
- ¹³C NMR : Confirms carboxylic acid carbonyl (δ ~170 ppm) and aromatic carbons.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 244.12).
- IR Spectroscopy : Detects carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Advanced Research Questions
Q. How does the pyrrole ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer : The pyrrole’s electron-rich aromatic system directs reactivity:
- Electrophilic Substitution : Occurs preferentially at the β-position of the pyrrole. For example, nitration requires mild conditions (HNO₃/AcOH at 0°C) to avoid over-oxidation.
- Nucleophilic Attack : Limited due to aromatic stability, but possible at the carboxylic acid group (e.g., esterification with SOCl₂/ROH) .
Q. Experimental Design :
- Use DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites.
- Validate with kinetic studies under varying electrophile concentrations.
Q. What are the strategies to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
Standardized Assays : Use validated models (e.g., MIC assays for antimicrobial activity with S. aureus ATCC 25923).
Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, 0.1% TFA/MeCN gradient) .
Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess reproducibility.
Case Study :
A 2024 study resolved discrepancies in antifungal activity by correlating logP values with membrane permeability, explaining species-specific efficacy .
Q. How can computational methods predict pharmacokinetic properties or binding affinity?
Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to targets like cyclooxygenase-2 (COX-2), using PDB ID 5KIR for homology modeling.
- QSAR Models : Relate substituent electronegativity to bioavailability (e.g., –COOH enhances solubility but reduces BBB penetration).
- ADMET Prediction (SwissADME) : Estimate metabolic stability and toxicity profiles .
Q. Table 2: Predicted ADMET Properties
| Parameter | Prediction | Tool Used |
|---|---|---|
| LogP | 2.3 ± 0.2 | SwissADME |
| BBB Permeability | Low | admetSAR |
| CYP2D6 Inhibition | Non-inhibitor | PreADMET |
Q. What derivative design strategies enhance selectivity toward biological targets?
Methodological Answer :
Q. Synthetic Workflow :
Fragment-Based Design : Screen pyrrole-carboxylic acid fragments against target libraries.
Click Chemistry : Use CuAAC to append triazole moieties for improved binding entropy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
